molecular formula C28H27NO5 B2899377 6-Ethoxy-3-(4-ethoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one CAS No. 866016-79-7

6-Ethoxy-3-(4-ethoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one

Cat. No. B2899377
CAS RN: 866016-79-7
M. Wt: 457.526
InChI Key: HIXIIYAJAWGTSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethoxy-3-(4-ethoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one, also known as EMBQ, is a synthetic compound that belongs to the quinoline family. It is a yellow crystalline powder that has been found to exhibit a range of biological activities.

Mechanism of Action

The exact mechanism of action of 6-Ethoxy-3-(4-ethoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. 6-Ethoxy-3-(4-ethoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one has been found to inhibit the activity of NF-κB, a transcription factor involved in inflammation and cancer cell growth. It has also been found to inhibit the activity of Akt, a signaling pathway involved in cancer cell survival and growth.
Biochemical and Physiological Effects:
6-Ethoxy-3-(4-ethoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 6-Ethoxy-3-(4-ethoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one has also been found to inhibit the activity of various enzymes involved in inflammation, including COX-2 and iNOS. In addition, 6-Ethoxy-3-(4-ethoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one has been found to exhibit antioxidant properties, which may help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

6-Ethoxy-3-(4-ethoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been found to exhibit a range of biological activities, which makes it a useful tool for studying various cellular processes. However, there are also limitations to using 6-Ethoxy-3-(4-ethoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one in lab experiments. It has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications. In addition, the exact mechanism of action of 6-Ethoxy-3-(4-ethoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 6-Ethoxy-3-(4-ethoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one. One area of research could focus on the development of more potent analogs of 6-Ethoxy-3-(4-ethoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one that exhibit increased anticancer activity. Another area of research could focus on the development of 6-Ethoxy-3-(4-ethoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one-based therapies for the treatment of cancer and other inflammatory diseases. Finally, more research is needed to fully understand the mechanism of action of 6-Ethoxy-3-(4-ethoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one and its potential therapeutic applications.

Synthesis Methods

6-Ethoxy-3-(4-ethoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one can be synthesized through a multi-step process starting with the reaction of 2-methoxybenzaldehyde with ethyl acetoacetate to form 2-methoxy-3-oxobut-2-enoic acid ethyl ester. The ester is then reacted with 4-ethoxybenzoyl chloride to form 2-methoxy-3-(4-ethoxybenzoyl)-4-oxobutanoic acid ethyl ester. The final step involves the reaction of the ester with 2-(chloromethyl)benzoic acid to form 6-Ethoxy-3-(4-ethoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one.

Scientific Research Applications

6-Ethoxy-3-(4-ethoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 6-Ethoxy-3-(4-ethoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one has also been found to inhibit the activity of COX-2, an enzyme involved in inflammation.

properties

IUPAC Name

6-ethoxy-3-(4-ethoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO5/c1-4-33-21-12-10-19(11-13-21)27(30)24-18-29(17-20-8-6-7-9-26(20)32-3)25-15-14-22(34-5-2)16-23(25)28(24)31/h6-16,18H,4-5,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXIIYAJAWGTSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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